2-[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one
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Overview
Description
2-[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve scalable and eco-friendly synthetic routes. These methods aim to maximize yield while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and green chemistry principles are often employed to achieve efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinazolinones .
Scientific Research Applications
2-[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of DNA gyrase, thereby disrupting DNA replication and transcription in microbial cells .
Comparison with Similar Compounds
Similar Compounds
2-((4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)benzo[d]isothiazol-3(2H)-one: This compound shares a similar piperazine moiety and cyclopropanecarbonyl group but differs in its core structure.
3-(piperazin-1-yl)oxolan-2-one dihydrochloride: This compound also contains a piperazine ring but has a different overall structure and functional groups.
Uniqueness
2-[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical reactions make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C19H22N4O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H22N4O3/c24-17(22-9-11-23(12-10-22)19(26)13-5-6-13)8-7-16-20-15-4-2-1-3-14(15)18(25)21-16/h1-4,13H,5-12H2,(H,20,21,25) |
InChI Key |
AEAIMKHDOZJTIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)CCC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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